molecular formula C13H24N2O3S B6472700 N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640845-09-4

N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472700
CAS No.: 2640845-09-4
M. Wt: 288.41 g/mol
InChI Key: NPRQMFXMGOIURD-UHFFFAOYSA-N
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Description

“N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals , and a cyclopropane ring, which is a three-membered carbon ring. The compound also contains a sulfonamide group, which is often found in antibiotics.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and cyclopropane rings would give the molecule a certain degree of rigidity, while the sulfonamide group could potentially form hydrogen bonds with other molecules .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .

Properties

IUPAC Name

N-[1-(oxolan-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c16-19(17,13-3-4-13)14-12-2-1-6-15(9-12)8-11-5-7-18-10-11/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRQMFXMGOIURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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